molecular formula C49H78O2 B593899 cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate) CAS No. 70110-49-5

cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate)

Número de catálogo B593899
Número CAS: 70110-49-5
Peso molecular: 699.1
Clave InChI: XOLZNHXNFMEUGA-DCDLNIKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate), also known as cholesterol 1-(7Z,10Z,13Z,16Z,19Z-docosapentaenoic acid) or 22:5(7Z,10Z,13Z,16Z,19Z) cholesterol ester, belongs to the class of organic compounds known as cholesteryl esters .


Physical And Chemical Properties Analysis

This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . For more detailed physical and chemical properties, you may refer to specialized databases or resources .

Aplicaciones Científicas De Investigación

Cardiovascular Disease Treatment

Cholesteryl ester transfer protein (CETP) inhibitors have been studied for their potential in treating cardiovascular diseases . CETP, synthesized by the liver, regulates LDL-C and high-density lipoprotein cholesterol (HDL-C) through the bidirectional transfer of lipids . The novelty of CETP inhibitors has granted new focus towards increasing HDL-C, besides lowering LDL-C strategies .

Drug Development

The compound has been used in the development of novel CETP inhibitors using virtual screening techniques . These inhibitors have the potential to improve lipid profiles and are promising leads for drug development .

Lipidomics

Mass spectrometry, an analytical method of choice for detecting cholesterol and cholesteryl esters in biological samples, has often proved a challenge in developing lipidomics compatible due to the hydrophobicity, chemically inert nature and poor ionization of these neutral lipids .

Atherosclerosis Research

CETP deficiency is an independent ASCVD risk factor , a finding that was inconsistent with strategies to reduce ASCVD via CETP inhibition . This has implications for research into atherosclerosis, a disease where plaque builds up inside your arteries .

Lipid Extraction

Cholesteryl esters have been used in lipid extraction methods, such as the one described by Matyash et al., which uses methyl-tert-butyl ether for high-throughput lipidomics .

Structural Analysis

Structural analysis of CETP has proposed three models: shuttle, tunnel, and dimer tunnel . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL .

Mecanismo De Acción

Target of Action

The primary target of 22:5 Cholesteryl Ester (CE), also known as cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate), cholesteryl docosapentaenoate, or CE(22:5), is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) .

Mode of Action

CE interacts with CETP, which has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The N-terminal β-barrel structure of CETP penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors, such as CE, enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream .

Biochemical Pathways

CE plays a vital role in the lipid transport pathway, modulating plasma lipoproteins-cholesterol concentrations . It is involved in the transfer of cholesteryl esters among lipoproteins, a process that can be modulated by CETP activity and its inhibition .

Pharmacokinetics

It is known that similar cetp inhibitors, such as ckd519, have been shown to have a long elimination half-life . The absorption, distribution, metabolism, and excretion (ADME) properties of CE would need further investigation for a comprehensive understanding.

Result of Action

The interaction of CE with CETP results in a decrease in the transfer of cholesterol esters from HDL to LDL . This leads to a reduction in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . It effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Action Environment

The action of CE is influenced by various environmental factors. For instance, the presence of other lipoproteins in the plasma can affect the efficiency of CE transfer . Additionally, the liver plays a crucial role in the hydrolysis of CE, where free cholesterol is either converted into bile acid or transported into bile by ABCG5 and ABCG8 and then excreted into feces . Therefore, liver function and health can significantly impact the action and efficacy of CE.

Propiedades

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLZNHXNFMEUGA-DCDLNIKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate)
Reactant of Route 2
Reactant of Route 2
cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate)
Reactant of Route 3
Reactant of Route 3
cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate)
Reactant of Route 4
Reactant of Route 4
cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate)
Reactant of Route 5
cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate)
Reactant of Route 6
cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate)

Q & A

Q1: What is the significance of CE(22:5) in the context of diet and coronary heart disease?

A1: Research suggests that CE(22:5) may serve as a potential lipidomic marker for diet quality and could be linked to the risk of coronary heart disease (CHD). A study involving American Indians found that higher baseline levels of CE(22:5) were associated with an increased risk of CHD, independent of established risk factors. [] This suggests a potential role of CE(22:5) in CHD development, possibly influenced by dietary habits.

Q2: How does the lipid profile of vegans differ from omnivores regarding CE(22:5)?

A2: Interestingly, a study comparing Dutch vegans and omnivores found contrasting levels of CE(22:5) in their lipid profiles. Vegans exhibited lower levels of CE(22:5) in their triglycerides compared to omnivores. [] This difference could be attributed to the dietary sources of docosapentaenoic acid (DPA), a precursor to CE(22:5), which is primarily found in fatty fish and seafood, food sources typically absent from vegan diets.

Q3: What analytical techniques were employed to study CE(22:5) in the context of these research papers?

A3: Both studies utilized advanced mass spectrometry techniques to analyze and quantify CE(22:5). The study involving American Indians employed mixed effects linear regression and Cox frailty models to correlate CE(22:5) levels with diet quality and CHD risk. [] The comparison between Dutch vegans and omnivores involved measuring fatty acid compositions in various compartments, including erythrocytes, platelets, plasma cholesterol esters, and plasma triglycerides. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.